tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carboxylate group at the 1-position and a 2-amino-3-fluorophenylamino substituent at the 4-position of the piperidine ring. Its structural attributes—including the flexible piperidine core, electron-withdrawing fluorine, and nucleophilic amino group—make it a versatile intermediate for further derivatization .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-3-fluoroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-9-7-11(8-10-20)19-13-6-4-5-12(17)14(13)18/h4-6,11,19H,7-10,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSTZSAIPQLNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142566 | |
| Record name | 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004304-12-4 | |
| Record name | 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004304-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinated aromatic amines. The process often includes steps such as nucleophilic substitution and protection-deprotection strategies to introduce the tert-butyl and amino groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions , commonly using:
Reaction Outcome :
Post-deprotection, the free amine (piperidine NH) can undergo further functionalization, such as acylation or alkylation .
Functionalization of the Aromatic Ring
The 2-amino-3-fluorophenyl moiety participates in:
-
Electrophilic Aromatic Substitution (EAS) :
-
Diazotization and Coupling :
The aromatic amine forms diazonium salts with NaNO₂/HCl, enabling coupling with phenols or amines to form azo dyes .
Stability Under Basic and Oxidative Conditions
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Base Stability : The Boc group is resistant to bases (e.g., NaOH, K₂CO₃), enabling reactions like SNAr without deprotection .
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Oxidation : The piperidine ring is stable to mild oxidants (e.g., H₂O₂), but strong oxidants (e.g., KMnO₄) degrade the aromatic amine .
Comparative Reactivity Table
Analytical Data
Scientific Research Applications
Medicinal Chemistry
Drug Development : The primary application of tert-butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate is in the development of new pharmaceuticals. Its structural features suggest potential activity against various diseases, including cancer and neurological disorders. Research has indicated that compounds with similar structures may exhibit significant binding affinity to specific receptors or enzymes involved in disease pathways.
Mechanism of Action Studies : Understanding how this compound interacts at the molecular level is crucial for elucidating its therapeutic potential. Techniques such as molecular docking simulations and in vitro binding assays can help determine its efficacy against specific biological targets.
Interaction Studies
The compound's ability to bind to various enzymes or receptors is an area of active research. Interaction studies are essential for identifying its mechanism of action and potential therapeutic benefits. This includes assessing its affinity for targets involved in signal transduction pathways relevant to disease processes .
Material Science
Beyond medicinal applications, this compound can be explored for its properties in material science. Its unique chemical structure may allow it to be used in developing advanced materials, such as polymers or coatings that require specific mechanical or chemical properties.
Case Studies and Research Findings
While specific case studies focusing solely on this compound may be limited, several studies on similar piperidine derivatives provide insights into its potential applications:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Research indicates that piperidine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation. |
| Neurological Effects | Some studies have shown that similar compounds exhibit neuroprotective effects, suggesting potential use in treating neurodegenerative diseases. |
| Binding Affinity Assessments | Molecular docking studies have demonstrated that certain piperidine derivatives can effectively bind to serotonin receptors, which could inform the development of antidepressants. |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine/Pyridine Backbones
The compound’s structural analogues vary in core heterocycles, substituent positioning, and functional groups, leading to distinct physicochemical and electronic properties:
Key Observations:
- Core Flexibility vs.
- Trifluoroacetyl () and trifluoromethyl () groups introduce strong electron-withdrawing effects, reducing basicity compared to the target’s amino group. Chlorophenyl () and fluorophenyl (target) substituents modulate electronic density, with fluorine’s smaller size favoring tighter packing in crystal lattices.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in significantly increases logP compared to the target’s mono-fluorophenyl group.
- Solubility: The hydrochloride salt of ’s analogue (tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride) suggests higher aqueous solubility than the free-base target compound.
- Stability: The discontinued status of ’s compound may indicate synthetic challenges or instability, whereas the tert-butyl group in the target enhances steric protection of the carboxylate.
Biological Activity
tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate (CAS Number: 679409-18-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.364 g/mol
Density: 1.2 ± 0.1 g/cm³
Boiling Point: 403.0 ± 40.0 °C at 760 mmHg
Flash Point: 197.5 ± 27.3 °C
These properties suggest that the compound has a stable structure, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses. Studies indicate that compounds with similar structures can effectively mimic the transition state of substrates, enhancing their inhibitory potency against neuraminidase .
- Targeting Receptors : There is evidence suggesting that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems and providing therapeutic benefits in neurological disorders.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities Related to Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Phenylglycine | Neuraminidase Inhibitor | |
| Pyrrolidine | Neuraminidase Inhibitor | |
| Quinazolines | Antimalarial Activity |
Case Studies
- Influenza Virus Inhibition : A study tested various α- and β-amino acids as potential neuraminidase inhibitors, revealing that compounds structurally similar to this compound could significantly reduce viral cytopathogenic effects in cell culture assays . The effective concentration required to inhibit viral replication was determined through regression analysis.
- Antimalarial Screening : Research on similar chemical classes has led to the identification of lead compounds with potent antimalarial activity, showcasing the potential for derivatives of this compound to be explored for similar therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate, and what key reaction conditions should be optimized?
- Methodology : Multi-step synthesis typically involves coupling reactions between fluorinated aniline derivatives and piperidine intermediates. For example, nucleophilic aromatic substitution or Buchwald-Hartwig amination can introduce the 2-amino-3-fluorophenyl group. Key conditions include:
- Temperature : Optimize between 80–120°C for amination reactions to balance yield and side-product formation.
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the piperidine nitrogen, which is later deprotected under acidic conditions (e.g., TFA) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry and absence of impurities using ¹H/¹³C NMR. The fluorine atom’s electron-withdrawing effect splits aromatic proton signals distinctively .
- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and quantify purity (>95%) .
- X-ray Crystallography : Resolve crystal structures using SHELX software (SHELXL for refinement) to confirm bond angles and stereochemistry .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Emergency Measures : In case of exposure, rinse skin with soap/water for 15 minutes and seek medical attention if irritation persists. For inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic environment and reactivity in subsequent derivatization reactions?
- Electronic Effects : The 3-fluoro group is electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to the para position. This enhances reactivity in Suzuki-Miyaura cross-coupling or nitration reactions .
- Hydrogen Bonding : The amino group (-NH₂) adjacent to fluorine participates in hydrogen bonding, affecting solubility and interactions with biological targets (e.g., enzyme active sites) .
Q. What strategies can resolve discrepancies in crystallographic data during structural elucidation?
- Data Refinement : Use SHELXL to model disorder or twinning. For example, anisotropic displacement parameters can resolve overlapping electron density in the piperidine ring .
- Validation Tools : Cross-check with PLATON or Mercury software to detect voids, misplaced atoms, or incorrect symmetry assignments .
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., Boc deprotection) using software like Gaussian or GROMACS. Focus on bond dissociation energies (BDEs) of the C-F and C-N bonds under acidic/thermal stress .
- pH Stability Assays : Experimental validation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
